molecular formula C10H24Cl2N2 B1424042 N,N-Dipropyl-3-pyrrolidinamine dihydrochloride CAS No. 1220038-27-6

N,N-Dipropyl-3-pyrrolidinamine dihydrochloride

Cat. No. B1424042
CAS RN: 1220038-27-6
M. Wt: 243.21 g/mol
InChI Key: ZRTGNIRTQLWVCF-UHFFFAOYSA-N
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Description

N,N-Dipropyl-3-pyrrolidinamine dihydrochloride (DPPA) is an organic compound belonging to the pyrrolidinamine family. It is a white, crystalline solid with a melting point of approximately 63°C. DPPA has a variety of applications in the scientific research fields, including use as a reagent, a catalyst, and a solvent.

Scientific Research Applications

Heterocyclic Compounds in Optical Sensors and Biological Applications

Compounds containing heteroatoms such as N-heterocycles (e.g., pyrrole, pyridine) are significant in organic chemistry due to their biological and medicinal applications. Pyrimidine derivatives, sharing a similar heterocyclic nature to N,N-dipropyl-3-pyrrolidinamine, are used as exquisite sensing materials and have a range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes in optical sensors, showcasing their versatility in scientific research applications (Jindal & Kaur, 2021).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, akin to N,N-dipropyl-3-pyrrolidinamine in structural complexity, are highlighted for their roles in organic synthesis, catalysis, and drug applications. These compounds serve as versatile synthetic intermediates with biological importance, showing potential in asymmetric catalysis and synthesis, and medicinal applications including anticancer, antibacterial, and anti-inflammatory activities. This underscores the broad utility of heterocyclic compounds in advancing chemical and pharmaceutical sciences (Li et al., 2019).

Pyrrole-based Compounds in Medicinal Chemistry

The pyrrole ring, a core element in compounds similar to N,N-dipropyl-3-pyrrolidinamine, is extensively explored in drug discovery programs across several therapeutic areas. Pyrrole-based drugs have reached the market, confirming their significant pharmaceutical and pharmacological features. The exploration of pyrrole and its derivatives in medicinal chemistry indicates the continuous recognition of these heterocycles as vital pharmacophore units in drug development (Li Petri et al., 2020).

Pyrrolidine in Drug Discovery

Pyrrolidine, a saturated scaffold closely related to N,N-dipropyl-3-pyrrolidinamine, is widely utilized in medicinal chemistry for the treatment of human diseases. Its sp3-hybridization allows for efficient exploration of pharmacophore space, contributing significantly to stereochemistry and increasing three-dimensional coverage of molecules. This review emphasizes the importance of pyrrolidine and its derivatives in drug discovery, showcasing the influence of steric factors on biological activity and the potential for new therapeutic agents (Li Petri et al., 2021).

properties

IUPAC Name

N,N-dipropylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-7-12(8-4-2)10-5-6-11-9-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTGNIRTQLWVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropyl-3-pyrrolidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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